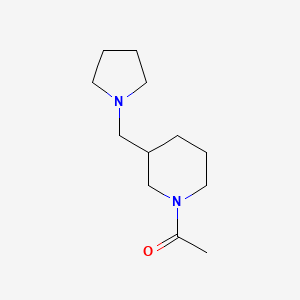![molecular formula C18H25N3O B6135405 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6135405.png)
1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine, also known as IMPEP, is a novel compound that has attracted attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to activate the PI3K/Akt signaling pathway, which can promote cell survival and protect against neurodegeneration. In cardiovascular research, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to activate the NO/cGMP signaling pathway, which can induce vasodilation and improve cardiac function. In cancer research, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to inhibit the NF-κB signaling pathway, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to have various biochemical and physiological effects in animal models. In neuroscience, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to improve cognitive function and protect against neurodegeneration. In cardiovascular research, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to induce vasodilation and improve cardiac function. In cancer research, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
The advantages of using 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine in lab experiments include its high potency, selectivity, and specificity. 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine can be used to study various signaling pathways and their effects on cells. However, the limitations of using 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine. In neuroscience, future studies could focus on the potential therapeutic applications of 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular research, future studies could focus on the potential therapeutic applications of 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine in treating heart failure and hypertension. In cancer research, future studies could focus on the potential therapeutic applications of 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine in treating various types of cancer. Additionally, future studies could focus on improving the solubility and bioavailability of 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine to enhance its therapeutic potential.
Conclusion:
In conclusion, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine is a novel compound that has attracted attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has shown promising results in various fields of research, and further studies could lead to the development of new therapies for various diseases.
合成法
The synthesis of 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine involves the reaction of 1-(4-chlorobenzyl)-1H-imidazole with 3-(2-bromoethyl)anisole in the presence of sodium hydride and palladium acetate. The resulting compound is then subjected to a reduction reaction using lithium aluminum hydride, followed by a hydrolysis reaction using hydrochloric acid to obtain the final product.
科学的研究の応用
1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cardiovascular research, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to have vasodilatory effects and can improve cardiac function in animal models of heart failure. In cancer research, 1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine has been shown to have anticancer effects and can induce apoptosis in cancer cells.
特性
IUPAC Name |
1-(1H-imidazol-5-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-22-18-6-2-4-15(10-18)7-8-16-5-3-9-21(12-16)13-17-11-19-14-20-17/h2,4,6,10-11,14,16H,3,5,7-9,12-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIIMGYAWFAADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2CCCN(C2)CC3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diethyl [amino(methylamino)methylene]malonate](/img/structure/B6135330.png)
![2-{4-[1-(allylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6135343.png)

![3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine](/img/structure/B6135351.png)
![5-{[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]carbonyl}-2-isopropyl-1,3-benzoxazole](/img/structure/B6135354.png)

![2-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6135362.png)
![N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B6135376.png)
![7-ethyl-4-methylfuro[2,3-b]pyridin-7-ium iodide](/img/structure/B6135393.png)
![N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6135398.png)
![ethyl 4-{[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6135411.png)

![2-benzyl-4-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]morpholine](/img/structure/B6135418.png)